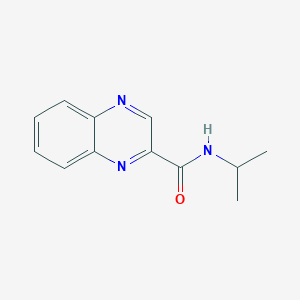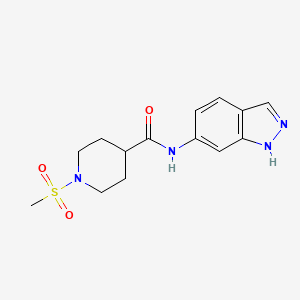
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Indazole is a heterocyclic aromatic organic compound. This bicyclic molecule consists of a pyrazole ring fused to a benzene ring . It’s a core component of many biologically active compounds and has been the subject of significant research .
Synthesis Analysis
The synthesis of indazoles has been a subject of research for many years. Recent strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
Indazole has a bicyclic structure, consisting of a benzene ring fused to a pyrazole ring. The pyrazole ring contains two nitrogen atoms .
Chemical Reactions Analysis
Indazole-containing compounds have been synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
The physical and chemical properties of indazole-containing compounds can vary widely depending on the specific compound. For example, (1H-indazol-6-yl)methanamine, a compound containing the indazole moiety, has a molecular weight of 147.18 and is a solid at room temperature .
作用機序
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide is a potent inhibitor of the enzyme monoamine oxidase (MAO). MAO is involved in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. This compound binds to MAO, preventing it from breaking down these neurotransmitters. This leads to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various effects on behavior and mood. In addition, this compound has been found to have anti-inflammatory and anti-oxidant properties, which can be beneficial in treating a variety of conditions.
実験室実験の利点と制限
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide has a number of advantages and limitations for use in lab experiments. One advantage is that it is a relatively small molecule, making it easier to handle and store. In addition, it is relatively inexpensive and can be synthesized using a variety of methods. On the other hand, this compound is not very stable and can degrade over time. It also has a short half-life, which can limit its usefulness in long-term experiments.
将来の方向性
There are a number of potential future directions for the use of N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide in scientific research. One potential direction is to further explore the pharmacological effects of this compound on various drugs, including opioids and cannabinoids. Additionally, this compound could be used to study the biochemical and physiological effects of various chemicals. Finally, this compound could be used to study the effects of drugs on the central nervous system, as well as to develop new treatments for various conditions.
合成法
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction of an indazole with a carboxamide group. This reaction produces an amide bond between the two molecules, forming this compound. Other methods for synthesizing this compound include the use of a Grignard reagent and the use of an N-acyl-L-amino acid.
科学的研究の応用
N-(1H-indazol-6-yl)-1-methanesulfonylpiperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the pharmacological effects of various drugs, including opioids and cannabinoids. It has also been used to study the biochemical and physiological effects of various chemicals. In addition, this compound has been used to study the effects of drugs on the central nervous system.
Safety and Hazards
The safety and hazards associated with indazole-containing compounds can vary widely depending on the specific compound. For example, (1H-indazol-6-yl)methanamine is associated with several hazard statements including H302, H312, H315, H319, H331, H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled .
特性
IUPAC Name |
N-(1H-indazol-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-22(20,21)18-6-4-10(5-7-18)14(19)16-12-3-2-11-9-15-17-13(11)8-12/h2-3,8-10H,4-7H2,1H3,(H,15,17)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEDLDYNIYQMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1,2-benzoxazol-3-yl)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B6577145.png)
![N-[2-(4-fluorophenoxy)ethyl]-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide](/img/structure/B6577151.png)
![N-[(2-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B6577177.png)
![6-methoxy-N-{4-[(methylcarbamoyl)methyl]phenyl}-1H-indole-2-carboxamide](/img/structure/B6577181.png)
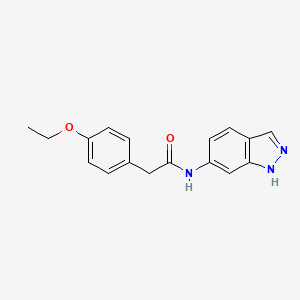

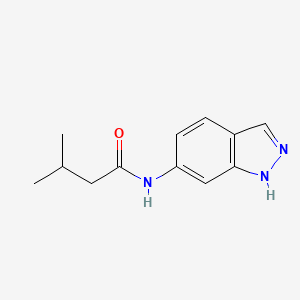
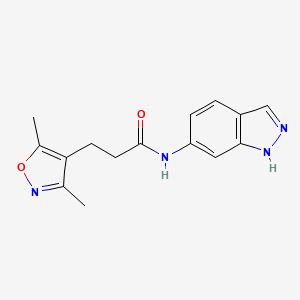
![N4-[(furan-2-yl)methyl]-5-nitropyrimidine-4,6-diamine](/img/structure/B6577221.png)
![methyl 5-{[1,1'-biphenyl]-4-amido}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B6577227.png)
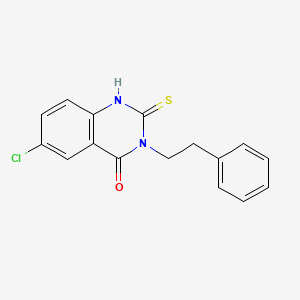
![3-chloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B6577242.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]cyclobutanecarboxamide](/img/structure/B6577254.png)
